molecular formula C20H16O3 B5772865 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one

7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one

Cat. No.: B5772865
M. Wt: 304.3 g/mol
InChI Key: AQNBALPSVLDDRH-UHFFFAOYSA-N
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Description

7-methyl-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one is a complex organic compound with the molecular formula C20H16O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through a condensation reaction, followed by cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

7-methyl-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

7-methyl-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-methyl-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one apart from similar compounds is its specific methylation pattern and the resulting structural configuration. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

12-methyl-10,14-dioxapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4(9),12,16,18,20-heptaen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-11-18-16(13-7-4-5-9-17(13)22-18)10-15-12-6-2-3-8-14(12)20(21)23-19(11)15/h2-3,6,8,10H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNBALPSVLDDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC4=C3CCCC4)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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